

dihydrogen borate coordination chemistry vs other boron species

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Compound Focus: Dihydrogenborate

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Comparative Analysis of Boron Species

Feature	Dihydrogen Borate / Boric Acid	Boronic Acids	Benzoxaboroles
Primary Structure	Simple, inorganic species. Aqueous equilibrium: $\text{B(OH)}_3 + \text{H}_2\text{O} \rightleftharpoons \text{B(OH)}_4^-$ (Boric acid \rightleftharpoons Tetrahydroxyborate) [1].	Feature an R-B(OH)₂ group, where R is an organic carbon chain [2].	A cyclic boronate ester formed by reaction between a boronic acid and a nearby hydroxyl group [2].
Coordination Chemistry & Key Reactivity	Acts as a weak Lewis acid . Forms tetrahedral B(OH)₄⁻ in water. Can form stable polyhydroxoborate complexes (e.g., B₄O₅(OH)₄²⁻) [3] [1].	Can reversibly form covalent bonds with nucleophiles. Key reaction: R-B(OH)₂ + H₂O₂ → R-OH (Oxidative deboronation) [2] [4].	Exhibits dual hydrophobic/hydrophilic character . The boron atom is highly electrophilic and can form reversible covalent bonds with biological nucleophiles [2] [5].
Role in Drug Development	Not a direct drug candidate. Studied for its nutritional role (bone	Key pharmacophore. Bortezomib (Velcade) inhibits the	Core structure in several drugs. Tavaborole (antifungal) and Crisaborole (anti-inflammatory)

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	health, immune function) and as a toxicokinetic benchmark [6] [7].	proteasome by forming a stable transition-state complex with catalytic threonine [2].	leverage their reactivity for activity [2].

| **Primary Applications** | - Nutrient/supplement (bone/joint health) [6]

- Buffer and complexing agent [1]
- Wood preservative & insecticide [1] | - **Proteasome inhibitors** (e.g., Bortezomib, Ixazomib) [2]
- **β -lactamase inhibitors** (e.g., Vaborbactam) [2]
- **Molecular probes** for oxidants [4] | - **Antifungal** (Tavaborole) [2]
- **Anti-inflammatory** (Crisaborole) [2]
- Antiprotozoal/antimalarial agents [2] |

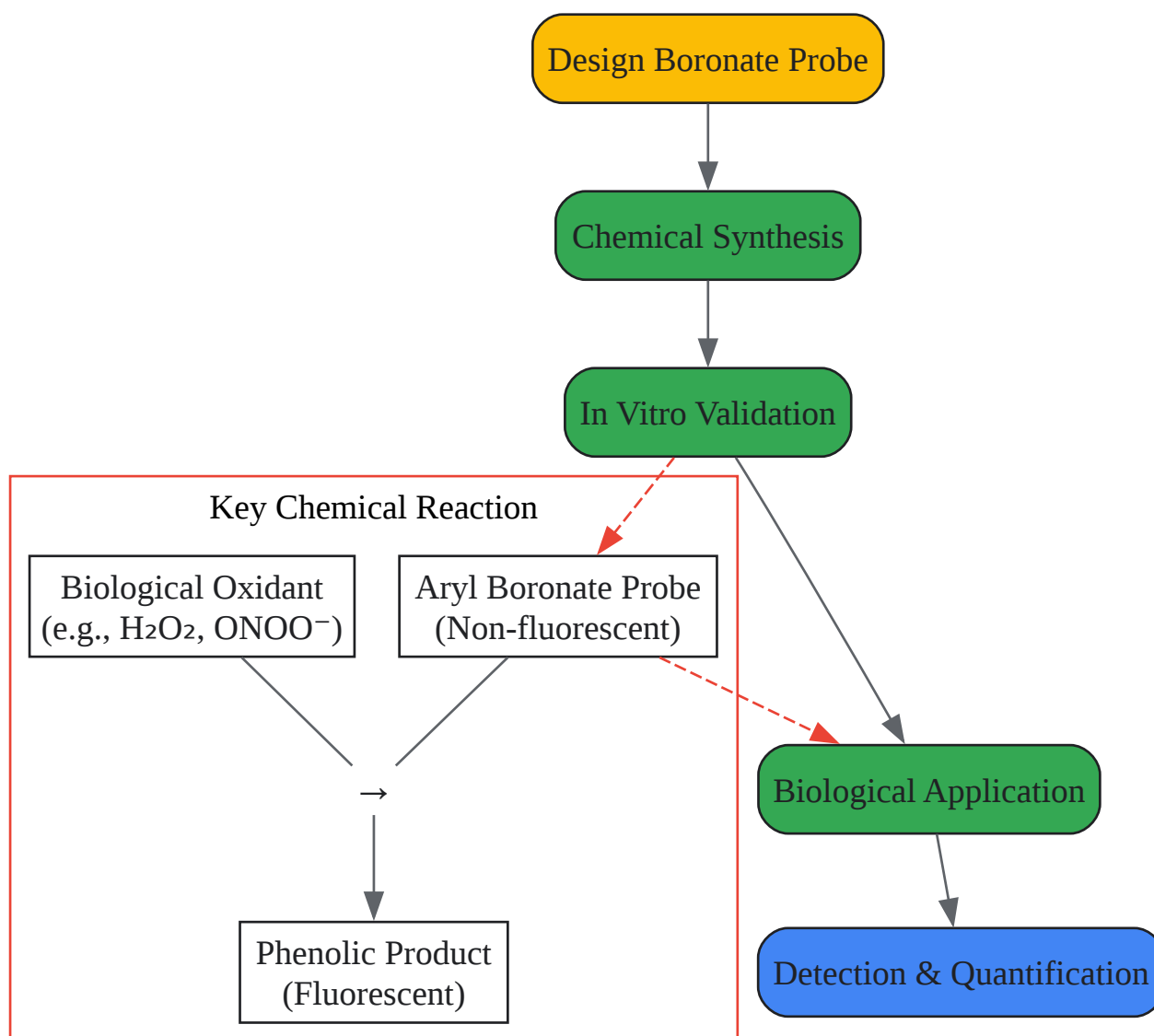
Experimental Insights into Boronate Probes

A major experimental application of boron coordination chemistry is the development of fluorescent probes for detecting reactive oxygen species (ROS). The core protocol relies on the oxidative deboronation reaction [4].

Core Reaction Principle:

- **Probe Structure:** A boronate group (e.g., from a boronic acid or benzoxaborole) is attached to a fluorogenic molecule (a molecule that becomes fluorescent upon a chemical change), effectively "switching off" its fluorescence.
- **Oxidation:** Upon reaction with a specific biological oxidant like hydrogen peroxide (H_2O_2) or peroxynitrite ($ONOO^-$), the carbon-boron bond is cleaved.
- **Detection:** This cleavage releases the fluorescent phenol derivative, allowing for detection and quantification via fluorescence spectroscopy, microscopy, or HPLC [4].

The diagram below illustrates the typical workflow for developing and applying these boronate-based probes.



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Detailed Experimental Protocol for Probe Validation:

- **In Vitro Kinetics and Specificity:**

- **Method:** Fluorescence spectroscopy or HPLC.
- **Protocol:** Incubate the boronate probe (typically at 1-10 μM) with the oxidant of interest (e.g., H₂O₂, ONOO⁻) in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C.
- **Controls:** Include controls without oxidant and with other competing reactive species to establish specificity.
- **Data Analysis:** Monitor the increase in fluorescence intensity or the formation of the phenolic product over time. Calculate the second-order rate constant (k) for the reaction [4].

- **Detection in Cellular Models:**

- **Method:** Fluorescence microscopy or flow cytometry.
- **Protocol:** Load cells with the boronate probe (e.g., 5-20 μM) in a serum-free buffer. After washing, stimulate the cells with agents that induce endogenous oxidant production (e.g., cytokines, growth factors).
- **Controls:** Use cells pre-treated with antioxidant enzymes (e.g., catalase) or inhibitors of oxidant-generating enzymes to confirm the signal specificity [4].

Key Takeaways for Drug Development Professionals

- **Dihydrogen Borate vs. Medicinal Boron:** The simple borate ion is pharmacologically distinct. Modern boron-based drugs leverage the **unique, switchable coordination chemistry of sp^2 -hybridized boron** in boronic acids and benzoxaboroles [2] [5].
- **Mechanism of Action:** The primary strength of these drugs lies in their ability to form **reversible, covalent bonds with enzyme active sites**. A prime example is Bortezomib's inhibition of the proteasome by mimicking the transition state and forming a stable complex with the catalytic threonine residue [2].
- **Advantages of Boron:** The three-dimensional, "cluster-like" geometry of boron-containing scaffolds allows for interactions with biological targets that are difficult for flat, carbon-based molecules to achieve. This can potentially lead to drugs that are **less prone to inducing resistance** in pathogens [5].

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